molecular formula C19H20N8O B11105655 4-(morpholin-4-yl)-N-phenyl-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine

4-(morpholin-4-yl)-N-phenyl-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine

Cat. No.: B11105655
M. Wt: 376.4 g/mol
InChI Key: BJWMDRFBUGXMFG-KGENOOAVSA-N
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Description

NICOTINALDEHYDE 3-(4-ANILINO-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE is a complex organic compound that belongs to the class of triazine derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NICOTINALDEHYDE 3-(4-ANILINO-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE typically involves multiple steps. One common method includes the reaction of nicotinaldehyde with 4-anilino-6-morpholino-1,3,5-triazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

NICOTINALDEHYDE 3-(4-ANILINO-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups .

Scientific Research Applications

NICOTINALDEHYDE 3-(4-ANILINO-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of NICOTINALDEHYDE 3-(4-ANILINO-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The triazine ring and hydrazone linkage play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C19H20N8O

Molecular Weight

376.4 g/mol

IUPAC Name

6-morpholin-4-yl-4-N-phenyl-2-N-[(E)-pyridin-3-ylmethylideneamino]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C19H20N8O/c1-2-6-16(7-3-1)22-17-23-18(26-21-14-15-5-4-8-20-13-15)25-19(24-17)27-9-11-28-12-10-27/h1-8,13-14H,9-12H2,(H2,22,23,24,25,26)/b21-14+

InChI Key

BJWMDRFBUGXMFG-KGENOOAVSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CN=CC=C3)NC4=CC=CC=C4

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CN=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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